Cas no 93371-30-3 ((S)-3-(Boc-amino)-1-chloro-2-butanone)

(S)-3-(Boc-amino)-1-chloro-2-butanone is a chiral intermediate widely used in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds. The presence of a Boc (tert-butoxycarbonyl) protecting group ensures selective reactivity, while the chloro and keto functionalities offer versatile derivatization potential. Its stereochemical purity makes it valuable for asymmetric synthesis, enabling the construction of enantiomerically enriched molecules. The compound is stable under standard handling conditions and compatible with a range of reaction conditions, facilitating its use in multi-step synthetic routes. Its well-defined structure and high purity make it a reliable building block for medicinal chemistry and peptide research.
(S)-3-(Boc-amino)-1-chloro-2-butanone structure
93371-30-3 structure
Product Name:(S)-3-(Boc-amino)-1-chloro-2-butanone
CAS No:93371-30-3
MF:C9H16ClNO3
MW:221.681241989136
MDL:MFCD23381107
CID:1057328
PubChem ID:13532962
Update Time:2025-08-03

(S)-3-(Boc-amino)-1-chloro-2-butanone Chemical and Physical Properties

Names and Identifiers

    • (S)-3-(Boc-amino)-1-chloro-2-butanone
    • 2-Methyl-2-propanyl [(2S)-4-chloro-3-oxo-2-butanyl]carbamate
    • Boc-Ala-chloromethyl ketone
    • 93371-30-3
    • MFCD23381107
    • AS-32137
    • [(S)-3-chloro-1-methyl-2-oxopropyl]carbamic acid, 1,1-dimethylethyl ester
    • SUMIWORFUZTLFW-LURJTMIESA-N
    • A859822
    • tert-butyl [(2S)-4-chloro-3-oxobutan-2-yl]carbamate
    • tert-butyl[(2S)-4-chloro-3-oxobutan-2-yl]carbamate
    • [(S)-3-chloro-1-methyl-2-oxopropyl]- carbamic acid, 1,1-dimethylethyl ester
    • AKOS024257994
    • CS-0236251
    • EN300-1699051
    • TERT-BUTYL N-[(2S)-4-CHLORO-3-OXOBUTAN-2-YL]CARBAMATE
    • SCHEMBL8070051
    • DB-362424
    • MDL: MFCD23381107
    • Inchi: 1S/C9H16ClNO3/c1-6(7(12)5-10)11-8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m0/s1
    • InChI Key: SUMIWORFUZTLFW-LURJTMIESA-N
    • SMILES: ClCC([C@H](C)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 221.08200
  • Monoisotopic Mass: 221.0818711g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55.4Ų

Experimental Properties

  • PSA: 58.89000
  • LogP: 1.91190

(S)-3-(Boc-amino)-1-chloro-2-butanone Pricemore >>

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(S)-3-(Boc-amino)-1-chloro-2-butanone Production Method

Additional information on (S)-3-(Boc-amino)-1-chloro-2-butanone

Compound CAS No. 93371-30-3: (S)-3-(Boc-amino)-1-chloro-2-butanone

The compound with CAS number 93371-30-3, known as (S)-3-(Boc-amino)-1-chloro-2-butanone, is a significant molecule in the field of organic chemistry and drug discovery. This compound is characterized by its unique structure, which includes a chiral center at the third carbon atom, a tert-butoxycarbonyl (Boc) protecting group, and a chlorine substituent. The (S) configuration at the chiral center is crucial for its biological activity and selectivity in various applications.

Key Features and Structure

The molecular structure of (S)-3-(Boc-amino)-1-chloro-2-butanone consists of a four-carbon chain with a ketone group at the second position. The third carbon bears an amino group protected by a Boc group, while the first carbon is substituted with a chlorine atom. This arrangement provides the molecule with both steric and electronic diversity, making it an attractive substrate for further functionalization in synthetic chemistry.

Synthesis and Applications

The synthesis of (S)-3-(Boc-amino)-1-chloro-2-butanone typically involves multi-step processes, including asymmetric induction to establish the (S) configuration. Recent advancements in asymmetric catalysis have enabled more efficient and enantioselective syntheses of this compound. Its applications span across various domains, including pharmaceuticals, agrochemicals, and materials science.

Recent Research Findings

Recent studies have highlighted the potential of (S)-3-(Boc-amino)-1-chloro-2-butanone as a key intermediate in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to develop novel inhibitors for enzyme targets implicated in cancer and neurodegenerative diseases. The Boc group serves as a versatile protecting group that can be easily removed under specific conditions, facilitating further transformations.

Biological Activity and Drug Discovery

The biological activity of (S)-3-(Boc-amino)-1-chloro-2-butanone has been extensively studied in preclinical models. Its ability to modulate cellular pathways makes it a valuable tool in drug discovery programs. Recent findings suggest that this compound exhibits selective binding to certain receptors, potentially offering therapeutic benefits in treating chronic inflammatory diseases.

Safety and Handling

While handling (S)-3-(Boc-amino)-1-chloro-2-butanone, it is essential to adhere to standard laboratory safety protocols. Proper ventilation, protective equipment, and waste disposal procedures should be implemented to ensure safe handling practices.

In conclusion, CAS No. 93371-30-3 represents a versatile and valuable compound in modern organic chemistry. Its unique structure, coupled with recent research advancements, positions it as a key player in the development of innovative therapeutic agents and materials.

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